molecular formula C7H12BrNO B2954656 5-(Bromomethyl)azepan-2-one CAS No. 1864073-13-1

5-(Bromomethyl)azepan-2-one

Cat. No.: B2954656
CAS No.: 1864073-13-1
M. Wt: 206.083
InChI Key: HANGYXDLVWARHQ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C7H12BrNO. It is a derivative of azepane, featuring a bromomethyl group at the 5-position and a ketone functional group at the 2-position.

Scientific Research Applications

5-(Bromomethyl)azepan-2-one has several scientific research applications:

Safety and Hazards

The safety data sheet for 5-(Bromomethyl)azepan-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)azepan-2-one typically involves the bromination of azepan-2-one. One common method is the reaction of azepan-2-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

the scalability of the synthetic route involving N-bromosuccinimide suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)azepan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of azepan-2-one derivatives with various substituents at the 5-position.

    Reduction: Formation of 5-(hydroxymethyl)azepan-2-one.

    Oxidation: Formation of 5-(carboxymethyl)azepan-2-one.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)azepan-2-one is not well-documented. its reactivity is primarily attributed to the presence of the bromomethyl group and the ketone functional group. The bromomethyl group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction and oxidation reactions. These functional groups enable the compound to interact with various molecular targets and pathways, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromomethyl group and a ketone functional group. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-(bromomethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c8-5-6-1-2-7(10)9-4-3-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANGYXDLVWARHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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